molecular formula C17H12N4 B12638037 6-(Quinolin-2-YL)-1,8-naphthyridin-2-amine

6-(Quinolin-2-YL)-1,8-naphthyridin-2-amine

Cat. No.: B12638037
M. Wt: 272.30 g/mol
InChI Key: QRWMGKOUOJPPCG-UHFFFAOYSA-N
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Description

6-(Quinolin-2-YL)-1,8-naphthyridin-2-amine is a heterocyclic compound that features both quinoline and naphthyridine moieties. These structures are known for their significant biological and pharmacological activities. The compound is of interest in various fields, including medicinal chemistry, due to its potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Quinolin-2-YL)-1,8-naphthyridin-2-amine typically involves the formation of the quinoline and naphthyridine rings followed by their coupling. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the quinoline ring can be synthesized via the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene . The naphthyridine ring can be synthesized through a similar cyclization process involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The choice of solvents, catalysts, and temperature control are critical factors in scaling up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-(Quinolin-2-YL)-1,8-naphthyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-N-oxide derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

6-(Quinolin-2-YL)-1,8-naphthyridin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(Quinolin-2-YL)-1,8-naphthyridin-2-amine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes like DNA gyrase or topoisomerase, leading to the disruption of DNA replication and cell division. This mechanism is similar to that of other quinoline derivatives, which are known to interfere with bacterial DNA synthesis .

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A simpler structure with a single nitrogen-containing ring.

    Naphthyridine: Similar to quinoline but with an additional nitrogen atom in the ring.

    Quinolin-2-one: A quinoline derivative with a carbonyl group at the second position.

Uniqueness

6-(Quinolin-2-YL)-1,8-naphthyridin-2-amine is unique due to its dual-ring structure, which combines the properties of both quinoline and naphthyridine. This combination enhances its biological activity and makes it a versatile compound for various applications .

Properties

Molecular Formula

C17H12N4

Molecular Weight

272.30 g/mol

IUPAC Name

6-isoquinolin-3-yl-1,8-naphthyridin-2-amine

InChI

InChI=1S/C17H12N4/c18-16-6-5-12-7-14(10-20-17(12)21-16)15-8-11-3-1-2-4-13(11)9-19-15/h1-10H,(H2,18,20,21)

InChI Key

QRWMGKOUOJPPCG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=NC(=CC2=C1)C3=CN=C4C(=C3)C=CC(=N4)N

Origin of Product

United States

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